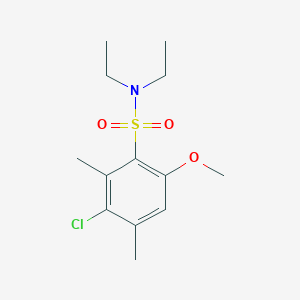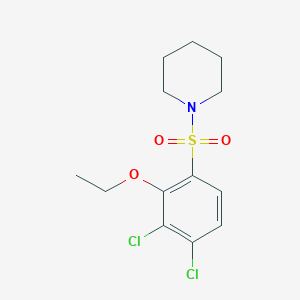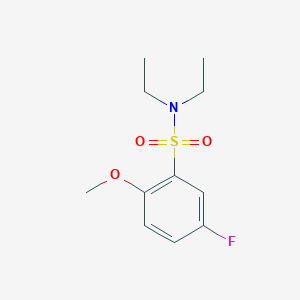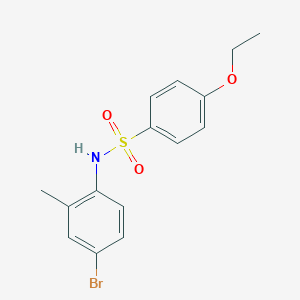
1-(1-Adamantylcarbonyl)-4-(2,5-dichlorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantylcarbonyl)-4-(2,5-dichlorophenyl)piperazine, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPD belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
ACPD acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and intracellular signaling pathways. ACPD binding to the metabotropic glutamate receptor leads to the activation of G proteins, which in turn activates downstream signaling pathways. The activation of metabotropic glutamate receptors has been shown to modulate the release of neurotransmitters, including glutamate and GABA, and regulate synaptic plasticity.
Biochemical and Physiological Effects:
ACPD has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, regulation of neuronal excitability, and the induction of long-term potentiation. ACPD has also been shown to have neuroprotective effects and can protect against neuronal damage caused by ischemia and excitotoxicity.
实验室实验的优点和局限性
ACPD has several advantages for lab experiments, including its high potency and selectivity for the metabotropic glutamate receptor. ACPD can also be used in in vitro and in vivo experiments, making it a versatile tool for investigating the function of the metabotropic glutamate receptor. However, ACPD has some limitations, including its short half-life and potential toxicity at high concentrations.
未来方向
There are several future directions for research on ACPD, including investigating its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. ACPD can also be used in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to investigate the long-term effects of ACPD on neuronal function and behavior.
In conclusion, ACPD is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPD has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. Further research is needed to fully understand the potential therapeutic applications of ACPD in various neurological disorders.
合成方法
ACPD can be synthesized using various methods, including the reaction of 1-adamantanecarbonyl chloride with 4-(2,5-dichlorophenyl)piperazine in the presence of a base such as triethylamine. The reaction can be carried out in solvents such as dichloromethane or chloroform and yields ACPD as a white solid.
科学研究应用
ACPD has been extensively studied in the field of neuroscience for its potential use as a pharmacological tool to investigate the function of glutamate receptors. ACPD is an agonist of the metabotropic glutamate receptor, which plays a crucial role in synaptic plasticity and neurotransmission. ACPD has been used in various studies to investigate the effects of metabotropic glutamate receptor activation on neuronal excitability, synaptic transmission, and plasticity.
属性
产品名称 |
1-(1-Adamantylcarbonyl)-4-(2,5-dichlorophenyl)piperazine |
|---|---|
分子式 |
C21H26Cl2N2O |
分子量 |
393.3 g/mol |
IUPAC 名称 |
1-adamantyl-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26Cl2N2O/c22-17-1-2-18(23)19(10-17)24-3-5-25(6-4-24)20(26)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2 |
InChI 键 |
RCVQVWMKUCHALV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
规范 SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)






![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)
